3-Octen-2-one
3-Octen-2-one
3E-Octen-2-one, also known as (e)-3-octen-2-one or fema 3416, belongs to the class of organic compounds known as enones. Enones are compounds containing the enone functional group, with the structure RC(=O)CR'. Thus, 3E-octen-2-one is considered to be an oxygenated hydrocarbon lipid molecule. 3E-Octen-2-one is considered to be a practically insoluble (in water) and relatively neutral molecule. 3E-Octen-2-one has been primarily detected in feces. Within the cell, 3E-octen-2-one is primarily located in the cytoplasm. 3E-Octen-2-one is a sweet, blueberry, and crushed bug tasting compound that can be found in a number of food items such as herbs and spices, fishes, mushrooms, and cereals and cereal products. This makes 3E-octen-2-one a potential biomarker for the consumption of these food products.
3-Octen-2-one is an olefinic compound. It derives from an acrylic acid.
3-Octen-2-one is an olefinic compound. It derives from an acrylic acid.
Brand Name:
Vulcanchem
CAS No.:
18402-82-9
VCID:
VC21068140
InChI:
InChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h6-7H,3-5H2,1-2H3/b7-6+
SMILES:
CCCCC=CC(=O)C
Molecular Formula:
C8H14O
Molecular Weight:
126.2 g/mol
3-Octen-2-one
CAS No.: 18402-82-9
Cat. No.: VC21068140
Molecular Formula: C8H14O
Molecular Weight: 126.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
Description | 3E-Octen-2-one, also known as (e)-3-octen-2-one or fema 3416, belongs to the class of organic compounds known as enones. Enones are compounds containing the enone functional group, with the structure RC(=O)CR'. Thus, 3E-octen-2-one is considered to be an oxygenated hydrocarbon lipid molecule. 3E-Octen-2-one is considered to be a practically insoluble (in water) and relatively neutral molecule. 3E-Octen-2-one has been primarily detected in feces. Within the cell, 3E-octen-2-one is primarily located in the cytoplasm. 3E-Octen-2-one is a sweet, blueberry, and crushed bug tasting compound that can be found in a number of food items such as herbs and spices, fishes, mushrooms, and cereals and cereal products. This makes 3E-octen-2-one a potential biomarker for the consumption of these food products. 3-Octen-2-one is an olefinic compound. It derives from an acrylic acid. |
---|---|
CAS No. | 18402-82-9 |
Molecular Formula | C8H14O |
Molecular Weight | 126.2 g/mol |
IUPAC Name | (E)-oct-3-en-2-one |
Standard InChI | InChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h6-7H,3-5H2,1-2H3/b7-6+ |
Standard InChI Key | ZCFOBLITZWHNNC-VOTSOKGWSA-N |
Isomeric SMILES | CCCC/C=C/C(=O)C |
SMILES | CCCCC=CC(=O)C |
Canonical SMILES | CCCCC=CC(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator